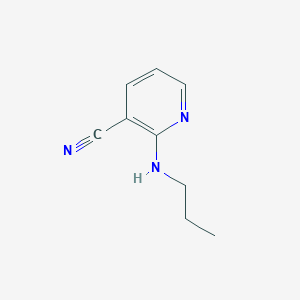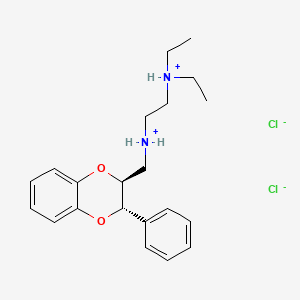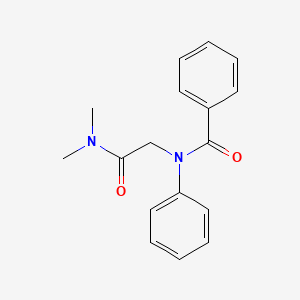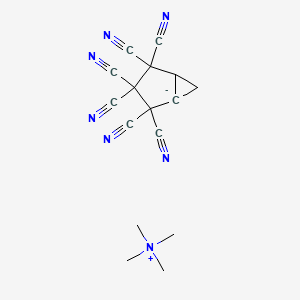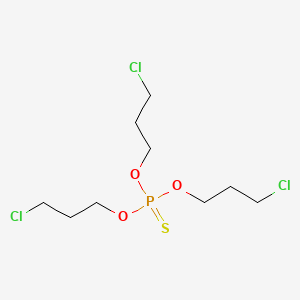
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride is a synthetic compound derived from carvacrol, a monoterpenoid phenol found in essential oils of various aromatic plants. This compound is known for its potential biological activities, including its use as an alpha-1 adrenergic receptor antagonist.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride typically involves the following steps:
Starting Material: Carvacrol is used as the starting material.
Etherification: Carvacrol undergoes etherification with 2-(N,N-dimethylamino)ethanol in the presence of a suitable catalyst to form 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol.
Benzylation: The resulting compound is then benzylated using benzyl chloride under basic conditions to form 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate.
Hydrochloride Formation: Finally, the benzylate is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an alpha-1 adrenergic receptor antagonist, affecting vascular smooth muscle contraction.
Medicine: Explored for its therapeutic potential in treating conditions like hypertension and benign prostatic hyperplasia.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The compound exerts its effects primarily through antagonism of alpha-1 adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like norepinephrine, leading to vasodilation and decreased blood pressure. The molecular targets include the alpha-1 adrenergic receptors on vascular smooth muscle cells, and the pathways involved include the inhibition of the phosphatidylinositol 4,5-bisphosphate (PIP2) pathway.
相似化合物的比较
Similar Compounds
- 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol acetate hydrochloride
- 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzoate hydrochloride
Uniqueness
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride is unique due to its specific benzylate group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its acetate and benzoate counterparts. This uniqueness can influence its binding affinity, receptor selectivity, and overall therapeutic efficacy.
属性
CAS 编号 |
73771-68-3 |
|---|---|
分子式 |
C21H28ClNO3 |
分子量 |
377.9 g/mol |
IUPAC 名称 |
2-(4-benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-15(2)18-14-19(25-21(23)17-9-7-6-8-10-17)16(3)13-20(18)24-12-11-22(4)5;/h6-10,13-15H,11-12H2,1-5H3;1H |
InChI 键 |
XATHRKGERYZALH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1OC(=O)C2=CC=CC=C2)C(C)C)OCC[NH+](C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


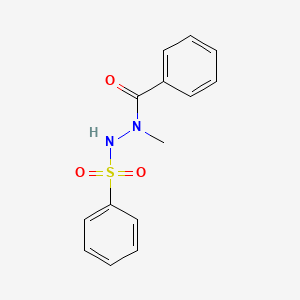
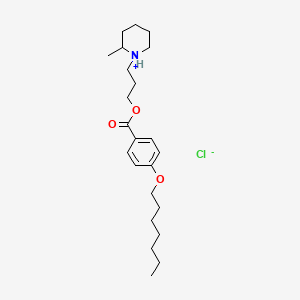
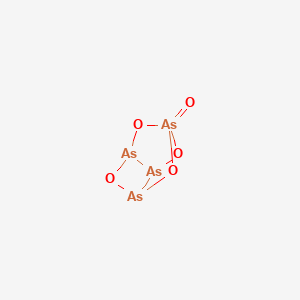
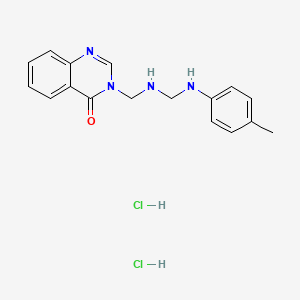

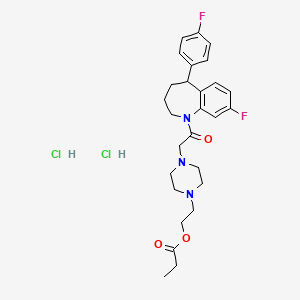

![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
